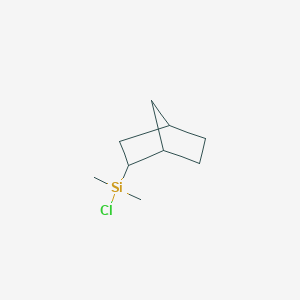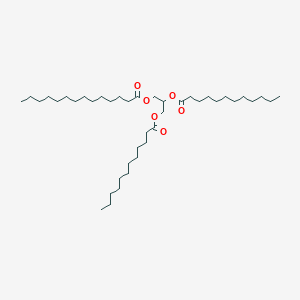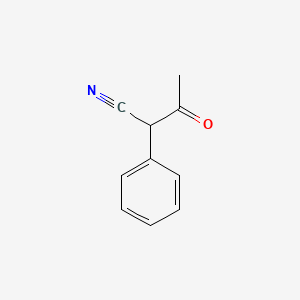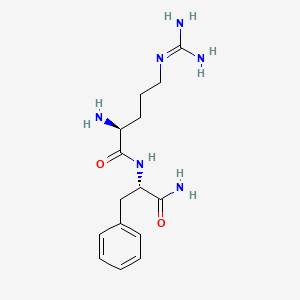
Vitamin D3 N-acetylglucosaminide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Vitamin D3 N-acetylglucosaminide is a novel compound that combines the properties of Vitamin D3 (cholecalciferol) and N-acetylglucosamine. Vitamin D3 is a fat-soluble vitamin that plays a crucial role in calcium absorption, bone health, and immune function. N-acetylglucosamine is a monosaccharide derivative of glucose that is involved in various biological processes, including the synthesis of glycoproteins and glycolipids. The combination of these two molecules aims to enhance the biological activity and therapeutic potential of Vitamin D3.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Vitamin D3 N-acetylglucosaminide typically involves the conjugation of Vitamin D3 with N-acetylglucosamine through a glycosidic bond. The process begins with the activation of the hydroxyl group on Vitamin D3, followed by the reaction with N-acetylglucosamine under controlled conditions. Common reagents used in this synthesis include coupling agents such as N,N’-dicyclohexylcarbodiimide (DCC) and catalysts like 4-dimethylaminopyridine (DMAP). The reaction is usually carried out in anhydrous solvents like dimethylformamide (DMF) or dichloromethane (DCM) at room temperature or slightly elevated temperatures.
Industrial Production Methods
Industrial production of this compound involves scaling up the synthetic process while ensuring high yield and purity. This typically includes optimizing reaction conditions, using high-efficiency purification techniques such as column chromatography, and employing quality control measures to ensure consistency and safety of the final product.
化学反应分析
Types of Reactions
Vitamin D3 N-acetylglucosaminide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form hydroxylated derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The glycosidic bond can be cleaved and substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) under acidic or basic conditions.
Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.
Substitution: Acidic or basic catalysts to facilitate the cleavage and substitution of the glycosidic bond.
Major Products Formed
Oxidation: Hydroxylated derivatives of this compound.
Reduction: Reduced forms of the compound with altered functional groups.
Substitution: New compounds with substituted functional groups at the glycosidic bond.
科学研究应用
Vitamin D3 N-acetylglucosaminide has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study glycosidic bond formation and cleavage.
Biology: Investigated for its role in cellular processes and signaling pathways.
Medicine: Explored for its potential therapeutic effects in bone health, immune modulation, and anti-inflammatory properties.
Industry: Utilized in the development of nutraceuticals and functional foods to enhance the bioavailability and efficacy of Vitamin D3.
作用机制
The mechanism of action of Vitamin D3 N-acetylglucosaminide involves its interaction with specific molecular targets and pathways. Vitamin D3 exerts its effects by binding to the Vitamin D receptor (VDR), a nuclear receptor that regulates gene expression. The addition of N-acetylglucosamine may enhance the stability and bioavailability of Vitamin D3, allowing for more efficient activation of the VDR and subsequent modulation of calcium homeostasis, immune response, and cellular differentiation.
相似化合物的比较
Similar Compounds
Vitamin D3 (Cholecalciferol): The parent compound of Vitamin D3 N-acetylglucosaminide, known for its role in calcium absorption and bone health.
N-acetylglucosamine: A monosaccharide involved in the synthesis of glycoproteins and glycolipids.
Vitamin D2 (Ergocalciferol): Another form of Vitamin D, derived from plants and fungi, with similar biological activities to Vitamin D3.
Uniqueness
This compound is unique due to its combined properties of Vitamin D3 and N-acetylglucosamine. This combination enhances the compound’s stability, bioavailability, and therapeutic potential, making it a promising candidate for various applications in medicine and industry.
属性
CAS 编号 |
175409-16-2 |
|---|---|
分子式 |
C₃₅H₅₇NO₆ |
分子量 |
587.83 |
同义词 |
(3β,5Z,7E)-9,10-Secocholesta-5,7,10(19)-trien-3-yl 2-(acetylamino)-2-deoxy-β-D-glucopyranoside; (1S,3Z)-3-[(2E)-2-[(1R,3aS,7aR)-1-[(1R)-1,5-Dimethylhexyl]octahydro-7a-methyl-4H-inden-4-ylidene]ethylidene]-4-methylenecyclohexyl 2-(acetylamino)-2-deoxy |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


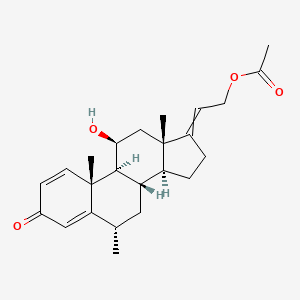
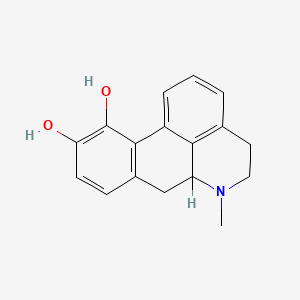
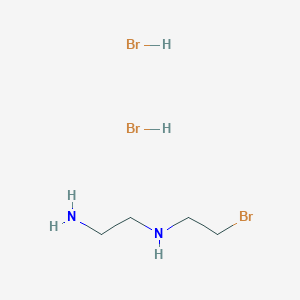

![2-Amino-3-[4-(phosphonomethyl)phenyl]propanoic acid](/img/structure/B1142378.png)
